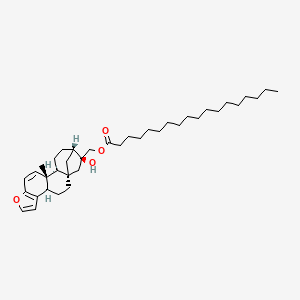

Kahweol stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kahweol stearate is a diterpenoid ester found in coffee, specifically in the beans of Coffea arabica and Coffea canephora. It is known for its various biological activities, including anti-inflammatory, anticancer, and antiangiogenic properties . This compound is one of the several diterpene esters present in coffee, which also includes cafestol esters.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kahweol stearate can be synthesized through esterification of kahweol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound is extracted from coffee beans using methods such as ultrasound-assisted extraction followed by high-performance liquid chromatography (HPLC). The extraction process involves the use of solvents like diethyl ether to isolate the diterpene esters from the coffee beans .

Analyse Des Réactions Chimiques

Types of Reactions: Kahweol stearate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form kahweol quinone derivatives.

Reduction: Reduction of this compound can yield kahweol alcohol.

Substitution: Esterification reactions can lead to the formation of different kahweol esters by substituting the stearic acid with other fatty acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Esterification typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Oxidation: Kahweol quinone derivatives.

Reduction: Kahweol alcohol.

Substitution: Various kahweol esters such as kahweol palmitate, kahweol oleate, and kahweol linoleate.

Applications De Recherche Scientifique

Pharmacological Properties

Kahweol stearate is recognized for its multifaceted pharmacological effects, including:

- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This property makes it a candidate for treating inflammatory diseases.

- Hepatoprotective Effects : Research indicates that this compound can enhance liver detoxification processes, potentially protecting against liver damage caused by toxins .

- Anti-cancer Potential : this compound exhibits anti-carcinogenic properties by inducing apoptosis in tumor cells and inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow .

- Anti-diabetic Effects : Studies suggest that this compound can increase insulin secretion and improve glucose uptake in muscle cells, highlighting its potential role in managing diabetes .

Comparative Analysis with Other Diterpenes

A comparative analysis between this compound and other coffee diterpenes like cafestol reveals distinct differences in their pharmacological profiles. The following table summarizes these differences:

| Activity | This compound | Cafestol |

|---|---|---|

| Anti-inflammation | More effective in antioxidant activity | Stronger lipid-raising effects |

| Anti-carcinogenesis | Stronger anti-angiogenic properties | Less effective |

| Hepatoprotective | Significant liver protection | Moderate liver protection |

| Anti-diabetic | Increases insulin secretion | Not mentioned |

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Cancer Prevention : A study demonstrated that this compound significantly inhibited tumor growth in animal models by blocking angiogenesis and inducing apoptosis in cancer cells. The results indicated an approximately 80% reduction in tumor size compared to controls .

- Hepatoprotection Study : In a clinical trial involving patients with liver dysfunction, those supplemented with this compound showed improved liver enzyme levels and reduced oxidative stress markers after 12 weeks of treatment .

Mécanisme D'action

Kahweol stearate exerts its effects through several molecular mechanisms:

Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor kappa B (NF-κB) pathway.

Antioxidant: Increases the levels of glutathione (GSH), a key antioxidant, thereby protecting cells from oxidative stress.

Comparaison Avec Des Composés Similaires

Kahweol stearate is similar to other diterpenoid esters found in coffee, such as:

- Cafestol stearate

- Kahweol palmitate

- Kahweol oleate

- Kahweol linoleate

- Cafestol palmitate

- Cafestol oleate

- Cafestol linoleate

Uniqueness: this compound is unique due to its specific combination of biological activities, including its potent anti-inflammatory, anticancer, and antiangiogenic properties. While other diterpenoid esters like cafestol stearate also exhibit similar activities, this compound’s distinct molecular structure, particularly the presence of a conjugated double bond on the furan ring, contributes to its unique pharmacological profile .

Activité Biologique

Kahweol stearate, a natural diterpene ester derived from coffee, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Kahweol and Its Derivatives

Kahweol is one of the two major coffee diterpenes, alongside cafestol. Both compounds are known to exhibit various pharmacological effects, including anti-inflammatory, hepatoprotective, anti-cancer, and anti-diabetic activities. This compound specifically has shown promise in modulating key biological pathways related to these effects.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the adhesion of monocytes to endothelial cells stimulated by TNF-alpha, a critical event in atherogenesis. This inhibition occurs through the suppression of cell adhesion molecules such as VCAM-1 and ICAM-1, as well as the JAK2-PI3K/Akt-NF-kappaB activation pathway .

2. Anti-Cancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it was reported that kahweol treatment led to increased apoptosis in MSTO-211H mesothelioma cells by activating caspases and modulating Sp1 regulatory genes involved in cell proliferation . Additionally, kahweol down-regulates the STAT3 signaling pathway, which is often constitutively activated in various cancers .

3. Hepatoprotective Effects

This compound enhances the expression of phase II detoxifying enzymes through the Keap1/Nrf2/ARE signaling pathway. This activity is vital for liver protection against carcinogenic agents and oxidative stress .

4. Skin Moisturizing Activity

Recent studies have highlighted kahweol's potential in dermatology. It promotes skin moisturization by upregulating hyaluronic acid synthases (HAS1 and HAS2) and occludin through STAT1 activation without exhibiting cytotoxicity to human skin cells .

Table 1: Summary of Biological Activities of this compound

Case Study: Kahweol's Effect on Cancer Cells

A study evaluated the effects of kahweol on A549 lung cancer cells, revealing that treatment with 10-40 μM concentrations resulted in reduced proliferation and increased apoptosis over 24-48 hours. The mechanism involved down-regulation of the STAT3 pathway and modulation of stress-related proteins like ATF3 .

Case Study: Cardiovascular Implications

In a model examining endothelial cell interactions with monocytes, kahweol significantly inhibited TNF-alpha-induced monocyte adhesion, suggesting a protective role against cardiovascular diseases linked to inflammation .

Propriétés

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNJPOJIQNIFK-BXOACLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.